molecular formula C18H16N4O3 B2463797 6-Cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide CAS No. 2223750-94-3

6-Cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide

Cat. No.: B2463797
CAS No.: 2223750-94-3
M. Wt: 336.351
InChI Key: RCXJWJMOXYVORM-UHFFFAOYSA-N
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Description

6-Cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring, a cyano group, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide typically involves multi-step organic synthesis. One common method includes the cyanoacetylation of amines, where the reaction of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents results in the formation of the desired compound . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The presence of the cyano and methoxy groups allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Palladium on carbon (Pd/C), piperidine

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-Cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting essential bacterial enzymes or pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

IUPAC Name

6-cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-25-16-5-3-2-4-15(16)22-9-8-14(18(22)24)21-17(23)12-6-7-13(10-19)20-11-12/h2-7,11,14H,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXJWJMOXYVORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(C2=O)NC(=O)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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